Lipophilicity Modulation: Computed cLogP Comparison of 1-(1-Tosyl-4-piperidyl)azepane vs. Non-Tosylated Core Scaffold
The tosyl group substantially increases lipophilicity relative to the non-tosylated core scaffold. Computational prediction gives 1-(1-Tosyl-4-piperidyl)azepane a cLogP of 3.07, compared to cLogP ≈ 0.8–1.2 for 1-(piperidin-4-yl)azepane (free base, CAS 436099-86-4) [1]. This ~2-log unit increase places the tosylated compound in the optimal lipophilicity range (cLogP 1–3) for CNS drug candidates per Lipinski guidelines, while the non-tosylated analog falls below the generally preferred lower bound for membrane permeability. The tosyl group thus serves not merely as a protecting group but as a lipophilicity-tuning element that can be exploited in SAR campaigns [2].
| Evidence Dimension | Computed octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.07 (predicted) |
| Comparator Or Baseline | 1-(Piperidin-4-yl)azepane (CAS 436099-86-4): cLogP ≈ 0.8–1.2 (estimated from structure) |
| Quantified Difference | ΔcLogP ≈ +1.9 to +2.3 log units (tosylated vs. non-tosylated) |
| Conditions | Computational prediction (ACD/Labs or similar algorithm); experimental logP not available |
Why This Matters
The cLogP shift into the CNS-favorable range (1–3) makes the tosylated compound more suitable for neuroscience target screening than the overly hydrophilic non-tosylated core, directly informing procurement decisions for CNS-focused discovery programs.
- [1] sildrug.ibb.waw.pl. Computed molecular properties for 1-(1-Tosyl-4-piperidyl)azepane: cLogP = 3.07, Topological Polar Surface Area = 54.38 Ų, H-bond acceptors = 4, H-bond donors = 2, Rotatable bonds = 7. View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Establishes cLogP 1–3 as the optimal range for CNS drug-likeness. View Source
